REACTION_CXSMILES
|
[BH4-].[Na+].Cl.[CH3:4][N:5]([CH3:15])[CH2:6][CH2:7][C:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)=[O:9].Cl>[OH-].[Na+]>[CH3:15][N:5]([CH3:4])[CH2:6][CH2:7][CH:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[OH:9] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCC(=O)C=1SC=CC1)C
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The cloudy mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature under nitrogen
|
Type
|
WAIT
|
Details
|
After approximately 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
the cloudy mixture was cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature less than 10° C
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with toluene (2×20 mL)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL)
|
Type
|
CUSTOM
|
Details
|
The toluene was removed under reduced pressure (bath temperature 45° C.)
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. until a clear homogenous mixture
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C
|
Type
|
WAIT
|
Details
|
After approximately 45 minutes at 0° C.
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered
|
Type
|
WASH
|
Details
|
washed with ice-cold ethylcyclohexane (2×15 mL)
|
Type
|
CUSTOM
|
Details
|
The white solid was dried under vacuum at 40° C. for 18 h
|
Duration
|
18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC(O)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].Cl.[CH3:4][N:5]([CH3:15])[CH2:6][CH2:7][C:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)=[O:9].Cl>[OH-].[Na+]>[CH3:15][N:5]([CH3:4])[CH2:6][CH2:7][CH:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[OH:9] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCC(=O)C=1SC=CC1)C
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The cloudy mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature under nitrogen
|
Type
|
WAIT
|
Details
|
After approximately 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
the cloudy mixture was cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature less than 10° C
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with toluene (2×20 mL)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL)
|
Type
|
CUSTOM
|
Details
|
The toluene was removed under reduced pressure (bath temperature 45° C.)
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. until a clear homogenous mixture
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C
|
Type
|
WAIT
|
Details
|
After approximately 45 minutes at 0° C.
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered
|
Type
|
WASH
|
Details
|
washed with ice-cold ethylcyclohexane (2×15 mL)
|
Type
|
CUSTOM
|
Details
|
The white solid was dried under vacuum at 40° C. for 18 h
|
Duration
|
18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC(O)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |